molecular formula C11H10N2O2 B1340394 2-benzyl-1H-imidazole-5-carboxylic acid

2-benzyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1340394
M. Wt: 202.21 g/mol
InChI Key: KXIYCFCVBMFSEH-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a benzyl group and at the 5-position with a carboxylic acid moiety. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for drug design targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-benzyl-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)

InChI Key

KXIYCFCVBMFSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and synthesis data:

Compound Name Substituents Melting Point (°C) Yield (%) Key Characteristics Reference
2-Benzyl-1H-imidazole-5-carboxylic acid 2-benzyl, 5-carboxylic acid Not reported Not reported Lipophilic benzyl group; potential for membrane permeability N/A
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(4-hydroxyphenyl), 5-carboxylic acid >300 94 High thermal stability; hydroxyl group enhances solubility and hydrogen bonding
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylic acid 2-(3-Br,4-OH,5-OMe-phenyl), 1-methyl, 5-carboxylic acid Not reported 45 Bromine and methoxy groups increase lipophilicity and electronic effects
2-(5-Hydroxy-3-methyl-4-phenyl-1H-pyrazol-1-yl)-1H-benzimidazole-5-carboxylic acid 2-pyrazole (5-OH,3-Me,4-Ph), 5-carboxylic acid 249–252 14 Pyrazole introduces hydrogen bonding potential; low yield in synthesis
1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid 1-cyclohexyl, 2-furyl, 5-carboxylic acid Not reported Not reported Bulky cyclohexyl group affects conformation; furyl enables π-π interactions
5-Bromo-1H-benzimidazole-2-carboxylic acid 5-Br, 2-carboxylic acid Not reported Not reported Bromine’s electron-withdrawing effect may influence acidity and reactivity

Key Comparative Insights:

Substituent Effects on Solubility and Lipophilicity: The benzyl group in 2-benzyl-1H-imidazole-5-carboxylic acid enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)-derivative in ), which exhibit higher aqueous solubility due to polar interactions.

Thermal Stability :

  • Compounds with rigid aromatic systems (e.g., 2-(4-hydroxyphenyl)-derivative in ) show melting points >300°C, suggesting high thermal stability. The benzyl-substituted compound’s melting point is unreported but likely lower due to reduced crystallinity.

Synthetic Challenges: Yields vary significantly: 45% for a bis-benzimidazole derivative vs. 94% for 2-(2,4-dihydroxyphenyl)-analog .

Biological Relevance :

  • Hydroxyphenyl and pyrazole-substituted analogs () are candidates for enzyme inhibition due to hydrogen-bonding capabilities. The benzyl group’s lipophilicity may favor blood-brain barrier penetration, making it relevant in CNS drug development.

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